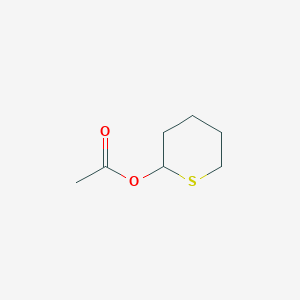

Thian-2-YL acetate

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

thian-2-yl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2S/c1-6(8)9-7-4-2-3-5-10-7/h7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFLYPOULZJHAIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCCCS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70506302 | |

| Record name | Thian-2-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70506302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14711-62-7 | |

| Record name | Thian-2-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70506302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Thian 2 Yl Acetate and Advanced Derivatives

Foundational Synthetic Routes to Thien-2-yl Acetate (B1210297)

The synthesis of the core Thien-2-yl acetate structure primarily relies on established esterification techniques, alongside explorations into more direct synthetic strategies.

Esterification Reactions and Optimization Strategies

The most straightforward approach to synthesize Thien-2-yl acetate involves the esterification of thiophen-2-ol (B101167) with acetic acid or its activated derivatives, such as acetyl chloride or acetic anhydride. This reaction typically requires the presence of a catalyst, which can be an acid catalyst like sulfuric acid or p-toluenesulfonic acid, or a base catalyst. Optimization strategies for esterification reactions often focus on maximizing yield and purity by controlling reaction parameters such as temperature, reaction time, solvent, and the stoichiometry and nature of the catalyst. For instance, using acetic acid (CID 176) as the acylating agent and thiophen-2-ol (CID 10909502) as the alcohol component in the presence of a suitable catalyst would lead to the formation of Thien-2-yl acetate. While specific detailed protocols for the esterification of thiophen-2-ol to Thien-2-yl acetate were not extensively detailed in the provided search results, general esterification principles apply. The use of glacial acetic acid (CID 176) is common in such reactions. nih.govnih.gov

Construction of Complex Thien-2-yl Acetate Analogs and Functionalized Derivatives

The functionalization of the Thien-2-yl acetate core or the incorporation of thienyl acetate moieties into larger molecular architectures is achieved through various sophisticated synthetic methodologies, including heterocyclic ring annulation, transition metal-catalyzed cross-coupling, and multi-component reactions.

Heterocyclic Ring Annulation and Formation Strategies Involving Thienyl Acetate Moieties

Thienyl acetate derivatives can participate in annulation and ring formation reactions to construct more complex heterocyclic systems. These strategies often involve building new rings onto the existing thiophene (B33073) core or using thienyl acetate as a component in the formation of new heterocyclic systems. For instance, annulation reactions involving thienyl-substituted compounds have been reported for the synthesis of various heterocycles, including pyrroles and fused systems like thieno[2,3-c]chromene and thieno[3,2-c]dihydroquinoline. acs.orgacs.orgorganic-chemistry.orgoaepublish.com While these examples may not directly involve Thien-2-yl acetate itself, they demonstrate the reactivity of the thienyl ring in annulation processes. A mild, metal-free thioannulation of Morita-Baylis-Hillman acetates of acetylenic aldehydes with potassium thioacetate (B1230152) has been shown to yield substituted thiophenes through a tandem allylic substitution/deacetylative 5-exo-dig-thiocycloisomerization. organic-chemistry.org This exemplifies how acetate-containing precursors can be used in reactions that form the thiophene ring system. Furthermore, annulation reactions involving heterocyclic aromatic rings such as thienyl have been successfully employed in the synthesis of complex chiral heterocyclic frameworks with high enantioselectivities. oaepublish.com

Transition Metal-Catalyzed Cross-Coupling Reactions for Thienyl Acetate Derivatives (e.g., Suzuki-Miyaura, Stille)

Transition metal-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura and Stille coupling, are powerful tools for functionalizing the thienyl ring of Thien-2-yl acetate or its precursors by forming new carbon-carbon bonds.

The Suzuki-Miyaura reaction, which couples organoboronic acids or esters with organic halides or pseudohalides in the presence of a palladium catalyst and a base, is widely applicable to thiophene chemistry. eie.gracs.orgorganic-chemistry.org While direct examples of Suzuki coupling specifically on Thien-2-yl acetate were not prominently featured, the coupling of 5-bromoindazoles with 2-thiopheneboronic acid using Pd(dppf)Cl2 as a catalyst demonstrates the feasibility of coupling thienyl moieties. mdpi.com Palladium acetate (Pd(OAc)2) is a common palladium source used in Suzuki coupling reactions. acs.orgnih.gov The Suzuki-Miyaura coupling of benzyl (B1604629) esters, including acetates, with arylboronic acids catalyzed by palladium has also been reported, indicating the potential for similar reactivity with thienyl acetates. rsc.orgkochi-tech.ac.jp

The Stille coupling reaction involves the coupling of organostannanes with organic halides or pseudohalides catalyzed by palladium. uwindsor.caorganic-chemistry.orgwiley-vch.de This reaction is known for its tolerance of various functional groups. Stille coupling has been used for the formation of 2-thienyl derivatives. gelest.com Examples include the cross-coupling of vinylstannanes with organic iodides, such as 2-thienyl iodide, catalyzed by palladium. acs.org Palladium(II) acetate (Pd(OAc)2) is also a known catalyst precursor for the Stille reaction. organic-chemistry.orgwiley-vch.de

These cross-coupling methodologies allow for the introduction of a wide variety of substituents onto the thienyl ring of Thien-2-yl acetate derivatives, enabling the synthesis of complex functionalized molecules.

Multi-component Reactions and Tandem Sequences Incorporating Thienyl Acetates

Multi-component reactions (MCRs) and tandem sequences offer efficient pathways to construct complex molecules in a single step from three or more starting materials. nih.govtandfonline.comfrontiersin.orgtcichemicals.com Thienyl acetate or related thienyl-containing compounds can be incorporated into these reactions to build diverse molecular scaffolds. MCRs are characterized by high atom and step economy. frontiersin.orgtcichemicals.com

While the search results discuss MCRs and tandem reactions involving thiophene derivatives generally, specific examples directly incorporating Thien-2-yl acetate are less common. However, the principles of MCRs can be applied to systems involving thienyl building blocks. For instance, multi-component protocols for the synthesis of thiophene hybrids have been described. tandfonline.com Tandem reactions involving enynyl acetates have been explored as precursors to reactive intermediates that can undergo subsequent reactions to form heterocyclic structures. nih.gov Although this example involves a different type of acetate, it illustrates the concept of using acetate-containing compounds in tandem sequences. The Groebke-Blackburn-Bienaymé reaction, a three-component MCR, has been applied to synthesize derivatives incorporating α-thienyl groups. frontiersin.org This suggests that thienyl-containing starting materials can be successfully integrated into MCRs. Furthermore, tandem Ugi/intramolecular Diels-Alder reactions have shown the possibility of incorporating thiophene rings, expanding the diversity of accessible structures. beilstein-journals.org

These multi-component and tandem strategies provide convergent and efficient routes to access complex molecules containing the thienyl acetate motif or related structures.

Rearrangement and Cyclization Phenomena in Thienyl Acetate Precursors and Derivatives

Rearrangement and cyclization reactions play significant roles in the synthesis and transformation of thienyl acetate precursors and derivatives. These processes can lead to the formation of complex cyclic structures, including fused heterocycles and rearranged thiophene systems.

One notable example involves the reaction of 2-thienylacetic acid with anhydrides of dicarboxylic acids under Perkin synthesis conditions. This reaction can yield phthalide (B148349) derivatives, such as 3-(2-thienylmethylene)phthalide and 3-phthalidylidene-2-thienylacetic acid. These phthalide derivatives have been shown to undergo rearrangement reactions when treated with a base like sodium methoxide, leading to the formation of compounds such as 2-(2-thienyl)-1,3-indandione. This rearrangement is accompanied by decarboxylation of the acetic acid derivative. chempap.org

Another area where rearrangement and cyclization are observed is in the chemistry of metalated thienyl phosphines, which can be considered precursors in some contexts. For instance, the reaction of tris(2-thienyl)phosphine (B1580767) with dirhodium(II) acetate can lead to orthometalated compounds. acs.orgfigshare.com Interestingly, in some of these complexes, the metalated thiophene rings can undergo an unusual rearrangement to a 3-thienyl structure, while the non-metalated rings retain their original 2-thienyl configuration. acs.org This rearrangement of the metalated ring from a 2-thienyl to a 3-thienyl structure has been observed in mono-cyclometalated dirhodium(II) complexes in refluxing acetic acid. researchgate.net Bis-cyclometalated compounds with head-to-tail or head-to-head configurations of the phosphines can also undergo similar rearrangements. researchgate.net Theoretical calculations suggest that the rearrangement in these metalated systems may occur via a concerted protonation-demetalation mechanism, followed by η² coordination of the thienyl ring and subsequent isomerization to the S-η¹-coordination mode. researchgate.net

Cyclization reactions are also crucial for constructing more complex molecules incorporating the thienyl acetate motif or related structures. For example, ethyl 2-fluoro(2-thienyl)acetate can participate in cyclization reactions to synthesize fused heterocycles. Reaction with hydrazine (B178648) hydrate (B1144303) can yield a hydrazide precursor, which can then undergo intramolecular cyclization with aromatic aldehydes to generate thieno[2,3-b]pyridine (B153569) derivatives via a Thorpe-Ziegler cyclization.

Furthermore, cyclization reactions involving functionalized alkynes can be employed in the synthesis of thiophene derivatives. Metal-catalyzed or metal-free cyclization of sulfur-containing alkyne substrates can lead to the formation of sulfur heterocycles. mdpi.com Specific examples include the cycloisomerization of (Z)-2-en-4-yne-1-thiols to form thiophenes, potentially involving a 5-exo-dig cyclization and aromatization. mdpi.com Iodocyclization of alkynes with a suitably placed nucleophilic group is another method that can lead to iodinated carbo- or heterocycles, including sulfur-containing ones. mdpi.com

Stereochemical Control and Regioselectivity in Thienyl Acetate Synthesis

Achieving control over stereochemistry and regioselectivity is paramount in the synthesis of thian-2-yl acetate and its derivatives, particularly when aiming for specific isomers with desired biological or material properties. Stereochemical control refers to the ability to selectively form one stereoisomer (enantiomer or diastereomer) over others, while regioselectivity concerns the preferential formation of a product where a reaction occurs at one specific position of a molecule over other possible positions.

While direct information specifically on the stereoselective synthesis of thian-2-yl acetate is limited in the search results, principles and methods applied to related thienyl and cyclic acetate systems provide valuable insights.

Stereoselective synthesis often involves the use of chiral catalysts, chiral auxiliaries, or biocatalysis. For instance, in the synthesis of a bicyclic hydantoino-thiolactone, which can be considered a cyclic system with potential relevance to sulfur-containing compounds, stereochemical control was achieved in several steps. rsc.org Although not a thienyl acetate, this example illustrates how stereocenters are controlled during the formation of cyclic structures. The synthesis involved steps where stereochemistry was established and maintained, leading to a highly stereoselective outcome. rsc.org Techniques like reduction with specific reagents (e.g., NaBH₄ at controlled temperatures) and subsequent acetylation of a hydroxyl group can be employed to preserve or introduce specific stereochemical configurations. rsc.org Analysis techniques such as ¹H NMR, ¹³C NMR, and potentially X-ray crystallography or circular dichroism (CD) are crucial for confirming the stereochemistry of the synthesized products. rsc.org

Regioselectivity in the synthesis of thienyl acetates and their precursors dictates which position on the thiophene ring or attached side chain undergoes reaction. For example, in the context of functionalizing thiophene rings, palladium-catalyzed reactions have been explored for regioselective C-H activation and coupling. nih.govnih.gov While these examples might not directly involve the formation of the acetate group, they highlight strategies for controlling the position of substitution on the thiophene ring. The choice of catalyst, ligand, and base can significantly influence the regiochemical outcome of these reactions. nih.gov

In the synthesis of 2-(thiophen-2-yl)acetic acid derivatives, which are precursors to thienyl acetates, regioselective Suzuki-Miyaura coupling reactions have been utilized to introduce substituents at specific positions on the thiophene ring. frontiersin.org This demonstrates how controlled cross-coupling can be used to build complexity with defined regiochemistry on the thienyl core before or during the introduction of the acetate functionality.

The synthesis of ethyl 2-fluoro(2-thienyl)acetate involves the introduction of a fluorine atom and subsequent esterification. The regioselectivity in this case is directed by the initial fluorination step and the subsequent reaction with ethyl bromoacetate (B1195939) in the presence of a base, which directs the esterification to the desired position.

Data illustrating stereoselectivity and regioselectivity are typically presented as ratios of isomers (e.g., enantiomeric ratio (er), diastereomeric ratio (dr)) or as yields of specific regiochemical products.

Sustainable and Green Chemistry Aspects in Thian-2-YL Acetate Synthesis

The principles of sustainable and green chemistry aim to minimize the environmental impact of chemical synthesis. Applying these principles to the synthesis of thian-2-yl acetate and its derivatives involves considering factors such as the choice of solvents, reducing waste generation, improving energy efficiency, and utilizing more benign reagents and catalysts.

While specific "green" synthetic routes solely focused on thian-2-yl acetate are not extensively detailed in the provided snippets, broader research in the synthesis of thiophene derivatives and acetate compounds under green conditions offers relevant approaches.

One key aspect of green chemistry is the use of alternative, environmentally friendly solvents or solvent-free reaction conditions. Research into the synthesis of heterocyclic compounds, including those with thienyl moieties, has explored the use of deep eutectic solvents (DESs) as greener alternatives to traditional organic solvents. ekb.eg For example, a choline (B1196258) chloride-urea mixture has been used as a DES in the synthesis of pyrazolines, pyrimidines, and naphthyridines based on thienyl-containing precursors. ekb.eg Solvent-free reactions are also a significant focus in green chemistry, reducing the need for large volumes of solvents and simplifying purification processes. tandfonline.com

Catalysis plays a crucial role in green chemistry by enabling reactions to proceed more efficiently, often at lower temperatures and with reduced by-product formation. Biocatalysis, utilizing enzymes, offers high selectivity and operates under mild conditions, aligning well with green chemistry principles. jddhs.com While not specifically for thian-2-yl acetate synthesis, enzymatic methods have been explored for stereochemical control in related systems, which could potentially be applied to thienyl acetate derivatives. Heterogeneous catalysis is another green approach, allowing for easier separation and recycling of the catalyst. jddhs.com

Energy efficiency is also a consideration. Techniques like microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. jddhs.comrasayanjournal.co.in Microwave irradiation has been used in the synthesis of various heterocycles. rasayanjournal.co.in

Reducing waste is a core principle of green chemistry. One-pot reactions, where multiple steps are carried out in a single vessel, minimize the need for purification steps and reduce waste generation. tandfonline.com The use of renewable raw materials is another important aspect, moving away from petrochemical feedstocks. jddhs.com

Research findings in related areas suggest that greener approaches for synthesizing thienyl acetates could involve:

Employing alternative solvents like DESs or conducting solvent-free reactions.

Developing catalytic methods, potentially utilizing biocatalysts or heterogeneous catalysts, to improve efficiency and selectivity.

Exploring energy-efficient techniques such as microwave irradiation.

Designing one-pot synthetic sequences to minimize waste.

Further research is needed to specifically develop and optimize these green chemistry approaches for the synthesis of thian-2-yl acetate and its diverse derivatives.

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to determine the arrangement of atoms within a molecule. By analyzing the interaction of atomic nuclei with a magnetic field and radiofrequency radiation, chemists can gain insights into the chemical environment of different nuclei, primarily hydrogen (¹H) and carbon (¹³C).

Comprehensive ¹H and ¹³C NMR Spectroscopic Analysis

¹H NMR spectroscopy provides information about the types of hydrogen atoms present in a molecule, their relative numbers, and their connectivity to neighboring hydrogen atoms. The chemical shift (δ) of a proton signal is influenced by its electronic environment, while the splitting pattern (multiplicity) is determined by the number of neighboring protons. The integration of a signal is proportional to the number of protons it represents.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each distinct carbon atom typically gives rise to a separate signal. The chemical shifts in ¹³C NMR are also sensitive to the electronic environment of the carbon atoms. hmdb.ca

Application of Two-Dimensional NMR Experiments (e.g., COSY, HMQC) for Connectivity Mapping

Two-dimensional (2D) NMR experiments provide more detailed information about the relationships between nuclei. COSY (Correlation Spectroscopy) experiments reveal correlations between coupled protons, helping to establish connectivity through bonds. HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) experiments show correlations between protons and the carbons to which they are directly attached, aiding in the assignment of proton and carbon signals. acs.orgresearchgate.netscielo.bryoutube.com

Studies on related thienyl derivatives have utilized 2D NMR techniques like COSY and HMQC to confirm the assignments of ¹H and ¹³C NMR signals and to map the connectivity within the molecular structures. acs.orgresearchgate.net These techniques are crucial for unambiguously determining the structure of complex organic molecules by providing through-bond correlation information.

Vibrational Spectroscopy Applications in Thian-2-YL Acetate (B1210297) Characterization

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy measures the absorption of infrared radiation by a sample as a function of wavelength or wavenumber. Specific functional groups within a molecule absorb infrared radiation at characteristic frequencies, resulting in a unique spectrum that serves as a molecular fingerprint. unizar-csic.es The carbonyl group (C=O) in esters, such as Thian-2-YL acetate, typically shows a strong absorption band in the 1700-1750 cm⁻¹ region. rsc.orgchempap.orgresearchgate.netresearchgate.netnih.govspectrabase.com C-H stretching vibrations appear in the 2800-3100 cm⁻¹ range, while C-O stretching vibrations in esters are typically observed in the 1000-1300 cm⁻¹ range. rsc.orgchempap.orgresearchgate.net

While a specific FTIR spectrum for Thian-2-YL acetate was not found, the application of FTIR to related compounds confirms its utility in identifying key functional groups like ester carbonyls and C-H bonds. rsc.orgchempap.orgresearchgate.netnih.govspectrabase.com

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of light. Like IR, Raman spectroscopy provides information about the vibrational modes of a molecule. Raman active vibrations involve changes in polarizability during the vibration. nih.govunizar-csic.es The Raman spectrum is also a unique fingerprint of a molecule. nih.govunizar-csic.es

Studies on other acetate compounds and organic molecules demonstrate the application of Raman spectroscopy for molecular characterization and fingerprinting. nih.govresearchgate.netnih.govresearchgate.net For instance, the C=O stretching vibration in esters is typically observed in Raman spectra, although its intensity can vary. researchgate.netresearchgate.net

High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a technique used to determine the exact molecular weight of a compound and to obtain information about its fragmentation pattern. HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of a molecule. The fragmentation pattern observed in a mass spectrum provides structural information by revealing the masses of fragment ions formed when the molecule breaks apart. mdpi.com

Studies on related thienyl-containing compounds and other organic molecules have utilized HRMS to confirm the molecular formula and to analyze fragmentation pathways. rsc.orgtandfonline.comgoogle.comrsc.orgbeilstein-journals.orgrsc.orgbeilstein-journals.orgnih.govarkat-usa.org For example, HRMS data can confirm the calculated exact mass of a compound, providing strong evidence for its identity. rsc.orgtandfonline.comgoogle.comrsc.orgbeilstein-journals.orgrsc.orgbeilstein-journals.orgnih.govarkat-usa.org

Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS)

LC-ESI-MS/MS is a powerful hyphenated technique used for the separation, detection, and structural characterization of various compounds, including thienyl acetate derivatives, particularly in complex mixtures. This method combines the separation capabilities of liquid chromatography with the sensitivity and structural information provided by tandem mass spectrometry.

LC-ESI-MS/MS analysis has been employed for the characterization of polyphenolic compounds, including phenolic acid derivatives, in plant extracts mdpi.comphcog.com. While direct application to simple thienyl acetate was not explicitly detailed in the search results, the technique's capability to analyze phenolic compounds, which share structural similarities with thienyl acetates (both containing aromatic rings and ester groups), indicates its potential utility. The method typically involves chromatographic separation on a reversed-phase column followed by detection using an ion trap or triple quadrupole mass spectrometer with an ESI source mdpi.comphcogres.comajol.info. Identification is based on accurate mass measurements of pseudomolecular ions and characteristic fragmentation patterns obtained from MS/MS data phcog.com.

Studies on plant extracts utilizing LC-ESI-MS/MS have identified various phenolic compounds, demonstrating the method's effectiveness in complex matrices mdpi.comphcogres.comekb.eg. For instance, analysis of Strelitzia nicolai leaf extracts by HPLC-DAD-ESI-MS/MS identified numerous phenolic compounds, including phenolic acid derivatives phcogres.com. Similarly, LC-ESI-MS/MS analysis of Launaea procumbens extracts identified several compounds based on their accurate mass and MS/MS fragmentation data phcog.com.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Thienyl Acetates and Related Compounds

GC-MS is a widely used technique for the separation and identification of volatile and semi-volatile organic compounds. It is particularly valuable for the analysis of volatile thienyl acetates and related compounds. The technique separates components based on their boiling points and interaction with the stationary phase in the GC column, followed by fragmentation and detection in the mass spectrometer.

GC-MS analysis has been applied to identify various volatile compounds in different matrices, including plant extracts and fermented products, where thienyl derivatives and acetates have been detected researchgate.netoup.comresearchgate.netderpharmachemica.comnih.govnih.govphcogj.comnotulaebotanicae.ro. For example, GC-MS analysis of the ethyl acetate fraction of Albizia lebbeck leaves demonstrated the presence of various compounds, although specific thienyl acetates were not highlighted in the provided snippet researchgate.net. Another study using GC-MS analyzed volatile metabolites in fermented food and beverages, identifying compounds like ethyl acetate nih.govnih.govnotulaebotanicae.ro. The method typically involves sample preparation, injection into the GC system, separation on a capillary column, and detection using a mass spectrometer derpharmachemica.comnih.gov. Identification is often achieved by comparing the obtained mass spectra with spectral libraries nih.gov.

GC-MS has been used to identify components in ethyl acetate extracts of various plant materials researchgate.netphcogj.com. While direct examples of "Thian-2-YL acetate" were not found, the method's applicability to volatile organic compounds and the detection of related thienyl and acetate compounds in such analyses support its relevance for characterizing volatile thienyl acetate derivatives.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI TOF) Mass Spectroscopy

MALDI-TOF MS is a soft ionization technique particularly useful for analyzing larger molecules and polymers, but it can also be applied to smaller organic molecules. The technique involves embedding the analyte in a matrix material, which co-crystallizes with the analyte. A laser pulse then irradiates the crystal, causing the matrix to absorb the energy and desorb and ionize the analyte molecules. The ions are then accelerated and their time-of-flight to the detector is measured to determine their mass-to-charge ratio.

Research has explored the use of thienyl-containing compounds as MALDI matrices researchgate.net. Specifically, 2-cyano-3-(2-thienyl)acrylic acid has been developed as a new MALDI matrix for the analysis of a broad spectrum of analytes, including lipids, peptides, and proteins researchgate.net. This indicates the compatibility of thienyl structures with the MALDI process. While the search results did not provide examples of "Thian-2-YL acetate" or simple thienyl acetates being analyzed by MALDI-TOF MS, the use of a thienyl derivative as a matrix suggests that thienyl acetate derivatives could potentially be analyzed by this technique, possibly with appropriate matrix selection.

MALDI-TOF MS is recognized for its ability to determine structures, end groups, and molar masses of synthetic polymers kobv.de. Guidelines for validating species identifications using MALDI-TOF-MS in microbiology highlight its use for generating mass-charge patterns from biomolecules for identification by comparison with databases bund.de. Although these applications are in different fields, they illustrate the fundamental principle of using MALDI-TOF MS to obtain mass spectral fingerprints for identification and characterization.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the three-dimensional structure of crystalline compounds at the atomic level. By analyzing the diffraction pattern produced when X-rays interact with the electrons in a crystal, the arrangement of atoms in the crystal lattice can be determined.

X-ray crystallography has been successfully applied to determine the crystal structures of thienyl-containing compounds and acetate derivatives researchgate.netpsu.eduresearchgate.netiucr.org. For instance, the crystal structure of a (2-thienyl)acetate hydrochloride derivative, a muscarinic receptor antagonist, was elucidated by X-ray crystallography researchgate.net. This study provided detailed information about bond lengths, angles, and conformation in the solid state researchgate.net. X-ray diffraction has also been used to confirm the molecular structures of thienyl-substituted dipyrromethane isomers researchgate.net.

In the context of ethyl 2-fluoro(2-thienyl)acetate, single-crystal X-ray analysis can resolve bond angles and the positioning of atoms like fluorine, with low R-factors indicating accuracy . Studies on mixed crystals of cinnamamide-thienylacrylamide have also utilized X-ray diffraction to understand their structures psu.edu. The crystal data for compounds like (Z)-1-(2,5-dichloro-3-thienyl)ethanone semicarbazone, determined by X-ray crystallography, provide detailed unit cell parameters and confirm molecular planarity and intermolecular interactions like hydrogen bonds and π–π interactions iucr.org.

These examples demonstrate that X-ray crystallography is a powerful tool for obtaining unambiguous structural information for crystalline thienyl acetate derivatives, providing insights into their solid-state conformation and packing.

Complementary Advanced Spectroscopic and Analytical Methods (e.g., UV-Vis Absorption Spectroscopy, Electron Paramagnetic Resonance (EPR), X-ray Photoelectron Spectroscopy (XPS))

In addition to the primary techniques, other advanced spectroscopic and analytical methods provide complementary information about the electronic structure, redox behavior, and surface composition of thienyl acetate derivatives or related compounds.

UV-Vis absorption spectroscopy is used to study the electronic transitions within a molecule, providing information about conjugation and the presence of chromophores. UV-Vis spectroscopy has been used in studies involving thienyl-containing compounds, often in conjunction with electrochemical methods to investigate their electronic properties and doping processes nih.govresearchgate.netmdpi.comnih.govupv.es. For example, in situ ESR-UV-Vis-NIR spectroelectrochemistry has been applied to study the p-doping of poly[2-(3-thienyl)ethyl acetate] (PTEtAc) and its derivatives nih.govresearchgate.net. UV-Vis spectra showed changes in absorption bands upon doping, indicating the formation of polaronic and bipolaronic species nih.govresearchgate.net. UV-Vis studies of thienyl-containing chemosensors have also shown changes in absorption upon interaction with anions like acetate, related to hydrogen bonding and deprotonation processes upv.es. The introduction of thienyl groups in tris(β-diketonato)iron(III) complexes has been shown to cause redshifts in UV-Vis absorption maxima, indicating the influence of the thienyl group on the electronic structure mdpi.comnih.gov.

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique used to study species with unpaired electrons, such as radicals and transition metal ions. EPR spectroscopy has been employed to characterize radical species formed from thienyl derivatives. Studies have used EPR to investigate triplet thienylcarbenes, providing information about their electronic spin state and zero-field splitting parameters researchgate.netnih.gov. EPR has also been used to study radical anions formed by electron attachment to bithienyl and halogen-substituted thiophenes rsc.org. In the context of metal complexes, broadband EPR spectroscopy has been applied to study the triplet state of copper acetate monohydrate, a related acetate compound, providing detailed spin Hamiltonian parameters mdpi.com. The combined use of ESR and UV-Vis-NIR spectroscopy has been valuable in analyzing the nature and stability of charge carriers in doped poly[2-(3-thienyl)ethyl acetate] nih.govresearchgate.net.

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS analysis provides information about the binding energies of core electrons, which are sensitive to the chemical environment of the atom. XPS has been used to analyze the surface chemical states of various materials, including those containing carbon, oxygen, and sulfur, elements present in thienyl acetate derivatives neware.netsci-hub.senih.govresearchgate.net. While direct XPS studies on simple thienyl acetates were not found, XPS analysis of related materials, such as cellulose (B213188) acetate membranes and functionalized natural asphalt, demonstrates its ability to identify and characterize chemical bonds and functional groups like C-C, C-O, C=O, and C-S nih.govresearchgate.net. High-resolution XPS spectra can resolve peaks corresponding to different chemical states of an element, providing insights into bonding environments neware.net.

These complementary techniques offer valuable information that, when combined with mass spectrometry and crystallography, provides a comprehensive understanding of the chemical and structural properties of thienyl acetate derivatives.

Mechanistic Organic Chemistry and Reactivity of Thian 2 Yl Acetate Systems

Elucidation of Reaction Mechanisms in Thienyl Acetate (B1210297) Formation and Transformation

The formation and transformation of thienyl acetate derivatives involve diverse reaction mechanisms. For instance, the synthesis of Ethyl 2-Fluoro(2-thienyl)acetate can proceed via nucleophilic substitution where a fluorine atom is introduced into a thiophene (B33073) ring using fluorinating agents like DAST or Selectfluor, followed by esterification with ethyl bromoacetate (B1195939) in the presence of a base . Hydrolysis of Ethyl 2-fluoro(2-thienyl)acetate, under either acidic or basic conditions, yields the corresponding carboxylic acid, 2-fluoro(2-thienyl)acetic acid . Acidic hydrolysis involves refluxing with aqueous HCl in ethanol, while basic hydrolysis utilizes NaOH in aqueous ethanol, generating the sodium salt which is subsequently acidified . These hydrolysis reactions proceed via acid/base-catalyzed nucleophilic attack at the ester carbonyl .

In some transformations, intramolecular cyclization processes are observed. For example, treating a diazoketone derived from 2-(thiophen-2-ylmethoxy)benzoic acid with catalytic rhodium(II) acetate can lead to the formation of a thienylmethyl benzofuranone through a nih.govidrblab.net sigmatropic rearrangement of an oxonium ylide intermediate derived from a rhodium carbenoid scielo.org.mx. This process involves an intramolecular reaction of the carbenoid with the phenoxy oxygen to generate a kinetically favored oxonium ylide that subsequently rearranges scielo.org.mx.

Another example involves the oxidation rearrangement of 2-acetyl thiophene to 2-thienyl acetate using co-catalysts like H3PW12O40/SiO2 and PEG-400 researchgate.net. The 2-thienyl acetate formed can then be hydrolyzed to 2-thiophene acetic acid researchgate.net.

Investigations into Electrophilic and Nucleophilic Reactivity of Thienyl Acetates

Thienyl acetates and related thienyl compounds exhibit distinct reactivity patterns towards electrophiles and nucleophiles, influenced by the electronic nature of the thiophene ring and attached substituents. Thiophene itself is considered aromatic, and its "electron pairs" on sulfur are significantly delocalized, influencing its reactivity wikipedia.org. Organolithium derivatives of thiophene, such as 2-thienyllithium, react with electrophiles to yield substituted thienyl derivatives wikipedia.org.

In systems like Ethyl 2-Fluoro(2-thienyl)acetate, the electron-withdrawing nature of the ester group activates the α-fluorine for nucleophilic substitution . Reactions with nucleophiles like benzylamine (B48309) or sodium thiophenolate result in the replacement of the fluorine atom, forming acetamide (B32628) or thienylthioacetate derivatives, respectively . Mechanistic studies for nucleophilic substitution at the fluorine atom suggest an SN2 pathway, influenced by steric hindrance .

Nucleophilic aromatic substitution (NAS) can occur on electron-poor aromatic rings, including substituted thiophenes masterorganicchemistry.com. The presence of electron-withdrawing groups on the aromatic ring accelerates these reactions masterorganicchemistry.com. Studies on the acyl transfer reactions of 2,4-dinitrophenyl 5-substituted-2-thiophene carboxylates with phenoxides/phenols indicate an addition-elimination mechanism where the nucleophilic attack is the rate-determining step mdpi.com.

Electrophilic attack on thienyl systems can occur, with the position of attack depending on substituents researchgate.net. For example, electrophilic substitution reactions like nitration, bromination, sulfonation, formylation, and acylation have been investigated on methyl-thienyl-imidazoles, showing that both the thiophene ring and the imidazole (B134444) fragment can undergo electrophilic attack depending on conditions researchgate.net.

Intramolecular and Intermolecular Rearrangement Pathways Involving Thienyl Acetate Moieties

Rearrangement reactions involving thienyl acetate moieties or related thienyl structures are important in their chemical transformations. These can be intramolecular, where a group migrates within the same molecule, or intermolecular, involving detachment and re-attachment of a group nptel.ac.in.

An example of rearrangement is the acid-promoted isomerization of metalated thienyl rings in dirhodium(II) complexes with thienyl phosphines researchgate.net, acs.org. In refluxing acetic acid, a mono-cyclometalated compound with a metalated 2-thienyl ring isomerizes to a compound with a metalated 3-thienyl structure through a selective rearrangement researchgate.net, acs.org. DFT calculations suggest this rearrangement is driven by enthalpy acs.org.

Wittig rearrangement has been observed in (benzyloxythienyl)oxazolines upon treatment with a strong base nih.gov. The occurrence of Wittig rearrangement versus intramolecular cyclization is linked to the distance between the reactive groups, as determined by X-ray diffraction nih.gov.

Thermal Beckmann-type rearrangement has been evidenced in mass spectrometry for (2-acetyloxy-4-methoxyphenyl)-2-thienyl methanone (B1245722) oxime acetates capes.gov.br.

Intramolecular nucleophilic attack can also lead to rearrangements, such as the cyclization observed in the transformation of Ethyl 2-Fluoro(2-thienyl)acetate derivatives involving intramolecular nucleophilic attack by a hydrazide nitrogen on an activated thienyl position .

Rearrangements can also be observed in acid-catalyzed processes involving thienyl-containing diols, similar to pinacol (B44631) rearrangement, where a carbocation intermediate undergoes intramolecular ring-closure or electrophilic attack on the thiophene ring beilstein-journals.org.

Catalytic Reaction Mechanisms in Thienyl Acetate Chemistry

Catalysis plays a crucial role in the synthesis and transformation of thienyl acetates and related compounds, enabling various reaction pathways. Transition-metal-catalyzed coupling reactions are significant, with the thienyl group facilitating processes like Suzuki-Miyaura coupling and Heck reactions . Suzuki-Miyaura coupling of a thienyl ring with aryl boronic acids, catalyzed by Pd(PPh3)4, forms biaryl structures . The Heck reaction, in the presence of Pd(OAc)2, allows reaction with alkenes to form α,β-unsaturated esters .

Rhodium catalysis is involved in the intramolecular cyclization of α-diazoketones containing thienyl moieties, leading to fused ring systems scielo.org.mx. Rhodium(II) acetate is a common catalyst for such transformations, proceeding through rhodium carbenoid intermediates scielo.org.mx.

Palladium catalysis has been employed in the direct C-H arylation of thiophenes organic-chemistry.org. Low catalyst loading of a bis(alkoxo)palladium complex can facilitate the coupling of aryl or heteroaryl bromides with thiophenes organic-chemistry.org. Palladium-catalyzed trans-bis-silylation reactions have also been reported for the synthesis of thiophene-fused siloles, with DFT calculations used to elucidate the mechanism mdpi.com.

In some catalytic processes, the acetate ligand can play a multifunctional role. In Pd-catalyzed anti-acetoxylation of alkynes, the acetate ligand assists in C-O bond formation through proton migration and facilitates protodemetalation, resembling a concerted metalation-deprotonation (CMD) pathway acs.org.

Application of Advanced Theoretical Frameworks in Mechanistic Analysis (e.g., Bonding Evolution Theory)

Advanced theoretical frameworks, such as Density Functional Theory (DFT) and Bonding Evolution Theory (BET), are increasingly applied to understand the mechanisms of reactions involving thienyl acetate systems and related compounds.

DFT calculations have been used to study reaction mechanisms, locate intermediates and transition states, and evaluate energy barriers dnu.dp.ua. For example, DFT was applied to study the photochemical dimerization of 3-heteroaryl acrylates, including thiophyl acrylates, providing insights into regioselectivity and stereoselectivity through the analysis of biradical transition states and reactivity indices like electrophilicity and nucleophilicity dnu.dp.ua. DFT studies have also been used to elucidate the mechanism of rhodium-catalyzed trans-bis-silylation reactions leading to thiophene-fused siloles mdpi.com.

Theoretical studies, often using DFT, have investigated the chemical reactivity of thienyl-containing compounds by analyzing parameters such as dipole moments and global chemical reactivity indices sciencepublishinggroup.com. These studies can help understand electrophilic and nucleophilic regions within a molecule and the influence of solvents on reactivity sciencepublishinggroup.com.

Computational and Theoretical Chemistry of Thian 2 Yl Acetate

Density Functional Theory (DFT) Investigations of Thian-2-YL Acetate (B1210297)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govresearchgate.net It is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost, making it suitable for studying molecules of the size and complexity of Thian-2-yl acetate. rsc.org

A fundamental step in computational analysis is determining the most stable three-dimensional structure of the molecule, known as geometry optimization. For Thian-2-yl acetate, this process would involve finding the lowest energy arrangement of its atoms. The thiane (B73995) ring, a six-membered saturated heterocycle containing a sulfur atom, typically adopts a chair conformation, which is more stable than boat or twist-boat forms. researchgate.net Computational analysis would precisely calculate the bond lengths, bond angles, and dihedral angles for the most stable chair conformer, considering the orientation of the acetate group (axial vs. equatorial) to identify the global minimum energy structure.

Conformational analysis would further explore the potential energy surface of the molecule by systematically rotating key bonds, such as the C-O bond of the ester group, to identify different stable conformers and the energy barriers between them. inoe.ro

Following geometry optimization, vibrational frequency calculations are performed. These calculations predict the molecule's infrared (IR) and Raman spectra by simulating the vibrational motions of the atoms. nih.gov For Thian-2-yl acetate, this would identify characteristic frequencies for specific functional groups, such as the C=O stretching of the acetate, C-O stretching, and various C-H bending and stretching modes of the thiane ring. researchgate.net These predicted spectra are invaluable for interpreting experimental spectroscopic data.

Table 1: Illustrative Predicted Vibrational Frequencies for Thian-2-yl Acetate (Calculated at B3LYP/6-31G(d) Level) This table presents hypothetical data for illustrative purposes.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| ν(C=O) | ~1735 | Strong, characteristic carbonyl stretch of the acetate group. |

| ν(C-H) | ~2950-3000 | Stretching vibrations of C-H bonds in the thiane ring. |

| δ(CH₂) | ~1450 | Scissoring and bending modes of methylene (B1212753) groups. |

| ν(C-O) | ~1240 | Stretching vibration of the ester C-O bond. |

| ν(C-S) | ~650-750 | Stretching vibrations involving the carbon-sulfur bonds in the thiane ring. |

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO/LUMO) and Related Properties

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. inoe.ro These are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insight into the molecule's chemical reactivity, kinetic stability, and electronic transitions. researchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates the molecule is more likely to be reactive. For Thian-2-yl acetate, the HOMO is expected to have significant contributions from the non-bonding electrons of the sulfur and oxygen atoms, while the LUMO is likely localized on the carbonyl (C=O) group of the acetate moiety. ucsb.edu

Table 2: Representative Calculated Electronic Properties of Thian-2-yl Acetate This table presents hypothetical data for illustrative purposes.

| Property | Illustrative Value (eV) | Description |

| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital; related to ionization potential. |

| LUMO Energy | -0.8 | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |

| HOMO-LUMO Gap (ΔE) | 5.7 | Indicates electronic excitability and chemical stability. |

| Ionization Potential | 6.5 | Estimated energy required to remove an electron. |

| Electron Affinity | 0.8 | Estimated energy released when an electron is added. |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental results to validate the computational model. nih.gov A primary application is the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govacs.org By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C) in the optimized molecular structure, a theoretical NMR spectrum can be generated. rsc.org For Thian-2-yl acetate, this would help assign specific peaks in an experimental spectrum to particular protons and carbon atoms in the molecule, aiding in structural elucidation. nrel.gov

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions from the ground state to various excited states. nih.gov This analysis would identify the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., n→π* or π→π* transitions associated with the carbonyl group).

Quantum Chemical Descriptors and Molecular Topological Indices

To quantify various aspects of a molecule's structure and electronic properties, a range of numerical descriptors can be calculated. Quantum chemical descriptors are derived from the wavefunction and include properties like dipole moment, polarizability, and molecular electrostatic potential (MEP). The MEP map, for instance, visualizes the charge distribution on the molecular surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Molecular topological indices are numerical values derived from the molecular graph (the representation of atoms as vertices and bonds as edges). researchgate.netfrontiersin.org These indices encode information about molecular size, shape, branching, and connectivity. nih.gov Examples include the Wiener index, Randić connectivity index, and Zagreb indices. semanticscholar.orgdntb.gov.ua These descriptors are fundamental inputs for developing structure-property relationship models. nih.gov

Table 3: Selected Quantum Chemical and Topological Descriptors for Thian-2-yl Acetate This table presents hypothetical data for illustrative purposes.

| Descriptor Type | Descriptor Name | Illustrative Value | Description |

| Quantum Chemical | Dipole Moment | ~2.5 D | Measures the overall polarity of the molecule. |

| Quantum Chemical | Polarizability | ~15 ų | Indicates the deformability of the electron cloud. |

| Topological | Wiener Index | 56 | Relates to molecular branching. |

| Topological | Randić Index (χ) | 3.91 | A measure of molecular connectivity. |

| Topological | Balaban J Index | 2.45 | A distance-based topological index. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Structure-Property Correlations

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to a specific physical, chemical, or biological property. mdpi.comnih.gov These models are built by finding a statistical correlation between calculated molecular descriptors (like those in Table 3) and an experimentally measured activity or property. researchgate.net

For Thian-2-yl acetate, one could develop a QSAR model by including it in a dataset of related heterocyclic compounds. researchgate.net The goal would be to predict a property of interest, such as binding affinity to a receptor, toxicity, or a physicochemical property like solubility. nih.gov By identifying which descriptors are most important for predicting the activity, QSAR provides insights into the structural features that govern the property, guiding the design of new molecules with enhanced characteristics. nih.gov

Molecular Dynamics Simulations and Molecular Modeling Studies

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to observe molecular vibrations, conformational changes, and interactions with surrounding molecules, such as a solvent. acs.orgyoutube.comyoutube.com

An MD simulation of Thian-2-yl acetate, for example in an aqueous solution, could reveal its conformational flexibility, the stability of the chair conformation of the thiane ring, and how water molecules arrange around it. nih.gov If Thian-2-yl acetate were being studied as a potential drug candidate, MD simulations could be used to model its interaction with a biological target, like a protein's active site, providing insights into binding modes and affinities. nih.gov These physics-based simulations are crucial for understanding the dynamic nature of molecular systems. nih.gov

Advanced computational methods such as the Complete Active Space Self-Consistent Field (CASSCF) and the subsequent n-electron valence state perturbation theory (CASPT2) are powerful tools for investigating complex electronic structures and reaction mechanisms, particularly for systems with strong electron correlation, such as those with excited states, transition states, and bond-breaking/forming processes. However, the application of these specific high-level methods to the reaction pathway analysis of Thian-2-YL acetate has not been documented in the accessible scientific literature.

Therefore, it is not possible to provide detailed research findings or generate data tables on this specific subject as requested. The scientific community has not published studies focusing on the use of CASSCF/CASPT2 for the reaction pathway analysis of Thian-2-YL acetate.

Applications of Thian 2 Yl Acetate in Synthetic Organic Chemistry and Functional Materials

Thien-2-yl Acetate (B1210297) as a Key Intermediate and Building Block in Multi-step Organic Synthesis

Thien-2-yl acetate is recognized for its utility as a key intermediate and building block in the multi-step synthesis of a variety of organic molecules. Its structure, featuring both a reactive acetate group and a thiophene (B33073) ring, allows for diverse chemical transformations. The thiophene core is a prevalent scaffold in many biologically active compounds and functional materials, making derivatives like Thien-2-yl acetate valuable starting materials. The acetate group can be readily hydrolyzed to the corresponding alcohol (2-hydroxythiophene, which exists primarily as thiophan-2-one) or undergo other reactions, while the thiophene ring can participate in electrophilic aromatic substitution, coupling reactions, and functionalization at different positions. This dual reactivity enables its incorporation into complex synthetic routes for constructing intricate molecular frameworks.

Construction of Advanced Organic Scaffolds and Complex Heterocyclic Systems Utilizing Thienyl Acetate Moieties

The incorporation of thienyl acetate moieties is instrumental in the construction of advanced organic scaffolds and complex heterocyclic systems. The thiophene ring provides a rigid, aromatic unit that can be coupled with other molecular fragments to build larger, more complex structures. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, are frequently employed to connect functionalized thiophenes, including those derived from or related to Thien-2-yl acetate, to other organic units. These reactions allow for the precise assembly of complex molecules with defined architectures. The ability to functionalize the thiophene ring at different positions (e.g., C-3, C-4, C-5) further enhances the versatility of thienyl acetate derivatives in constructing diverse heterocyclic systems relevant to pharmaceuticals, agrochemicals, and materials science.

Development of π-Conjugated Systems and Organic Semiconductors Incorporating Thienyl Acetate Units

Thiophene and its derivatives are fundamental units in the design and synthesis of π-conjugated systems and organic semiconductors due to the electron-rich nature of the thiophene ring and its ability to facilitate charge transport. While Thien-2-yl acetate itself might not be a final conjugated polymer, its derivatives or related acetylated thiophenes serve as monomers or intermediates in the synthesis of conjugated polymers and small molecules for organic electronic applications. For instance, functionalized thiophenes can be polymerized via oxidative polymerization or cross-coupling methods to form conducting polymers like polythiophenes. The introduction of acetate or related ester groups can influence the solubility, processing properties, and electronic energy levels of the resulting conjugated materials. Research findings indicate that the strategic placement of substituents on the thiophene ring, which can be achieved through synthetic routes involving thienyl acetate or its precursors, is crucial for tuning the electronic and optical properties of these materials for applications in organic solar cells, organic field-effect transistors, and organic light-emitting diodes.

Ligand Design and Coordination Chemistry Applications of Thienyl Acetate Derivatives

Thienyl acetate derivatives can find applications in ligand design and coordination chemistry. While the acetate group itself is a potential coordinating site, the thiophene ring can also interact with metal centers, particularly through the sulfur atom or the π-system. Ligands incorporating thiophene units are of interest in coordination chemistry for their ability to form stable complexes with various metal ions. These metal complexes can exhibit interesting catalytic, electronic, or magnetic properties. Although direct examples of Thien-2-yl acetate as a ligand might be less common compared to other thienyl derivatives with stronger coordinating groups, the thiophene moiety within the molecule provides a platform for designing more complex ligands. Functionalization of the thiophene ring in Thien-2-yl acetate could introduce additional coordinating sites, leading to the development of novel ligands for specific metal ions and applications in catalysis or materials science.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Thien-2-yl acetate | 11953747 |

| Thiophene | 8030 |

| 2-hydroxythiophene | 17737 |

| Thiophan-2-one | 17737 |

Interactive Data Table (Illustrative)

While specific quantitative data directly linked to Thien-2-yl acetate's performance in all these applications was not extensively detailed across the search snippets, the qualitative information highlights its role. A hypothetical data table illustrating the potential impact of incorporating thienyl acetate-related units in conjugated polymers could look like this:

| Polymer Structure (Illustrative) | Band Gap (eV) | Charge Carrier Mobility (cm²/Vs) | Application Area |

| Poly(thiophene) | ~2.0 | 0.01 - 0.1 | OFETs, OSCs |

| Poly(thienyl acetate derivative) | ~1.8 | 0.05 - 0.5 | OFETs, OSCs |

| Copolymer (Thiophene-co-Thienyl Acetate) | Tunable | Tunable | OFETs, OSCs |

Note: The values in this table are illustrative and depend heavily on the specific polymer structure and synthesis conditions. Detailed research findings would provide specific values for different materials.

Q & A

Q. How can interdisciplinary collaborations enhance mechanistic studies of Thian-2-YL acetate?

- Methodological Answer :

- Team Composition : Include synthetic chemists, spectroscopists, and computational modelers.

- Data Sharing : Use platforms like Zenodo for open-access datasets.

- Ethical Reporting : Align with extended essay standards for clarity and reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.